molecular formula C14H16N2O4S2 B15132012 N-(4-methyl-2-oxo-1,4a-dihydroquinolin-7-ylidene)-3-methylsulfonylsulfanylpropanamide

N-(4-methyl-2-oxo-1,4a-dihydroquinolin-7-ylidene)-3-methylsulfonylsulfanylpropanamide

Cat. No.: B15132012
M. Wt: 340.4 g/mol
InChI Key: AHNYFGUGYPEYHD-UHFFFAOYSA-N
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Description

N-(4-methyl-2-oxo-1,4a-dihydroquinolin-7-ylidene)-3-methylsulfonylsulfanylpropanamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a sulfonylsulfanyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-oxo-1,4a-dihydroquinolin-7-ylidene)-3-methylsulfonylsulfanylpropanamide typically involves multi-step organic reactions. The starting materials often include 4-methylquinoline and 3-methylsulfonylsulfanylpropanoic acid. The synthetic route may involve the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Introduction of the Sulfonylsulfanyl Group: The sulfonylsulfanyl group is introduced via a sulfonation reaction, followed by the addition of a thiol group.

    Formation of the Propanamide Moiety: The propanamide moiety is formed through an amidation reaction, where the carboxylic acid group of 3-methylsulfonylsulfanylpropanoic acid reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-oxo-1,4a-dihydroquinolin-7-ylidene)-3-methylsulfonylsulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(4-methyl-2-oxo-1,4a-dihydroquinolin-7-ylidene)-3-methylsulfonylsulfanylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-oxo-1,4a-dihydroquinolin-7-ylidene)-3-methylsulfonylsulfanylpropanamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, potentially disrupting DNA replication and transcription. The sulfonylsulfanyl group may interact with thiol-containing enzymes, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide
  • 8-methoxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

N-(4-methyl-2-oxo-1,4a-dihydroquinolin-7-ylidene)-3-methylsulfonylsulfanylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16N2O4S2

Molecular Weight

340.4 g/mol

IUPAC Name

N-(4-methyl-2-oxo-1,4a-dihydroquinolin-7-ylidene)-3-methylsulfonylsulfanylpropanamide

InChI

InChI=1S/C14H16N2O4S2/c1-9-7-14(18)16-12-8-10(3-4-11(9)12)15-13(17)5-6-21-22(2,19)20/h3-4,7-8,11H,5-6H2,1-2H3,(H,16,18)

InChI Key

AHNYFGUGYPEYHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=CC(=NC(=O)CCSS(=O)(=O)C)C=CC12

Origin of Product

United States

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